2,2,2-trichloro-N-(4-cyanophenyl)acetamide
Description
2,2,2-trichloro-N-(4-cyanophenyl)acetamide, with the chemical formula C9H5Cl3N2O, is an organic compound that merges several key functional groups: a trichloroacetyl moiety, an amide linkage, and a para-substituted cyanophenyl group. nih.gov The strategic placement of these groups provides a framework for complex chemical interactions and potential applications, positioning it as a subject of interest for synthetic, medicinal, and structural chemists.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H5Cl3N2O |
| PubChem CID | 185737 |
| InChIKey | YEIVRXRLRGZADN-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53165-95-0 |
|---|---|
Molecular Formula |
C9H5Cl3N2O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15) |
InChI Key |
RWWHDWGTLIGQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2,2,2 Trichloro N 4 Cyanophenyl Acetamide and Its Derivatives
Established Synthetic Pathways for Trichloroacetamides with Aryl Moieties
Established methods for synthesizing trichloroacetamides with aryl moieties primarily rely on the formation of an amide bond between an aromatic amine and a trichloroacetyl group source. These pathways are foundational in organic synthesis and are widely documented for various substituted anilines.
Amidation Reactions involving 4-Cyanoaniline
The direct acylation of 4-cyanoaniline is a primary and straightforward route to obtaining 2,2,2-trichloro-N-(4-cyanophenyl)acetamide. This type of reaction is a fundamental transformation in organic chemistry. Generally, the synthesis of N-aryl acetamides is achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net In this specific case, the nucleophilic nitrogen atom of the 4-cyanoaniline attacks the electrophilic carbonyl carbon of a trichloroacetic acid derivative. The reaction is analogous to the synthesis of other N-substituted chloroacetamides where an aryl amine is reacted with an acyl chloride, often in a suitable solvent and sometimes in the presence of a base to neutralize the acidic byproduct. scholarsresearchlibrary.comijpsr.info The presence of the electron-withdrawing cyano group on the phenyl ring decreases the nucleophilicity of the amine, which may necessitate specific reaction conditions to achieve high yields.
Utilization of Trichloroacetic Acid Derivatives in Synthesis
Several derivatives of trichloroacetic acid can be employed as the acylating agent in these syntheses. The most common and reactive is trichloroacetyl chloride . Its high reactivity makes it effective for acylating even weakly nucleophilic amines.
Another important class of precursors is trichloroacetimidates . These compounds are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. acs.org Interestingly, trichloroacetimidates can also undergo a rearrangement to form the more stable trichloroacetamide (B1219227). syr.edu Research has established conditions, both thermal and Lewis acid-catalyzed, that can produce these rearranged trichloroacetamide products in high yields. syr.edu Crossover experiments using labeled materials have shown that the formation of trichloroacetamides from trichloroacetimidate (B1259523) donors proceeds through an intermolecular aglycon transfer mechanism. acs.org This pathway represents an alternative to direct amidation, particularly when the corresponding alcohol precursor to the trichloroacetimidate is more readily available or offers advantages in terms of handling or reactivity.
Advanced Synthetic Approaches and Process Enhancement
To overcome the limitations of classical batch synthesis, such as long reaction times, safety concerns with reactive intermediates, and challenges in scalability, advanced synthetic approaches are being explored. These methods focus on catalysis, meticulous optimization of reaction parameters, and innovative reactor technologies.
Exploration of Catalytic Systems in Amidation
Catalysis plays a crucial role in modern organic synthesis by enabling more efficient and selective reactions. For the synthesis of aryl trichloroacetamides, catalytic systems are particularly relevant in the context of the trichloroacetimidate rearrangement pathway.
Lewis and Brønsted Acid Catalysis : The rearrangement of benzylic trichloroacetimidates to benzylic trichloroacetamides can be effectively catalyzed by Lewis acids. acs.orgsyr.edu This approach provides a controlled method for the synthesis of these amides.
Transition Metal Catalysis : While direct catalytic amidation for this specific compound is not widely reported, related systems demonstrate the potential of transition metals. For instance, copper (Cu) and ruthenium (Ru) catalysts are used in atom transfer radical cyclizations (ATRC) of trichloroacetamides to form various nitrogen-containing heterocycles. researchgate.net Furthermore, copper-catalyzed methods have been developed for the direct arylation of related compounds like 2-bromo-2,2-difluoroacetamides using aryl boronic acids or aryl trialkoxysilanes. nih.gov These examples suggest that transition metal catalysis could be a fruitful area of exploration for novel synthetic routes to N-aryl trichloroacetamides.
A summary of synthetic approaches is presented in the table below.
Table 1: Overview of Synthetic Methodologies for Aryl Trichloroacetamides| Methodology | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Direct Amidation | Aryl Amine, Trichloroacetyl Chloride | Organic solvent (e.g., Benzene), often with base | Straightforward, uses common reagents scholarsresearchlibrary.comijpsr.info |
| Imidate Rearrangement | Aryl Trichloroacetimidate | Thermal or Lewis acid catalysis | Alternative pathway, high yields possible acs.orgsyr.edu |
| Radical Cyclization | Trichloroacetamide Precursor | Cu(I) or Ru(II) catalysts | Forms complex heterocyclic structures researchgate.net |
| Copper-Catalyzed Arylation | Bromo-difluoro-acetamide, Aryl Boronic Acid | Copper catalyst, base | Forms aryl-amide bond directly nih.gov |
Optimization of Reaction Conditions (e.g., solvent, temperature, stoichiometry)
Systematic optimization of reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring process safety. Key parameters include:
Temperature : Controlling the reaction temperature is essential. For reactions involving highly reactive species like trichloroacetyl chloride, low temperatures may be required to prevent side reactions. In contrast, the thermal rearrangement of trichloroacetimidates requires elevated temperatures. syr.edu Low-temperature NMR studies on related trichloroacetimidate activations have shown that reaction intermediates can be highly temperature-sensitive, with decomposition occurring as the temperature is raised. rsc.org
Solvent : The choice of solvent can significantly influence reaction rates and outcomes. Solvents like benzene (B151609) have been used for refluxing conditions in related chloroacetamide syntheses. scholarsresearchlibrary.com The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
Stoichiometry : The molar ratio of reactants is a key factor. While a 1:1 stoichiometry between the amine and the acylating agent is theoretically required, an excess of one reactant may be used to drive the reaction to completion, depending on cost and ease of removal.
The following table illustrates examples of reaction conditions for related amide syntheses.
Table 2: Examples of Reaction Conditions in Amide Synthesis| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| N-Aryl Chloroacetamide Synthesis | Aryl Amine, Chloroacetyl Chloride | Triethylamine (TEA) | Benzene | Reflux | scholarsresearchlibrary.com |
| Trichloroacetimidate Activation | Glucosyl Trichloroacetimidate | BF₃·OEt₂ / TMSOTf | CD₂Cl₂ | -55 °C to 5 °C | rsc.org |
| Amide Synthesis via Flow | Carboxylic Acid, Amine | EDC·HCl | Solvent-free | Room Temperature | rsc.org |
Potential for Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.gov The synthesis of amides is well-suited for flow chemistry. prolabas.com
Several methodologies for continuous flow amide synthesis have been developed. One approach uses N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in a screw reactor, achieving high yields at room temperature without a metal catalyst. rsc.org Another method employs carbon disulfide and a heterogeneous Lewis acid catalyst (alumina) to facilitate direct amide formation with excellent yields and reusability. rsc.org These established flow protocols for general amide synthesis could be adapted for the production of this compound, potentially leading to a more efficient, safer, and scalable manufacturing process. rsc.orgrsc.orgthieme-connect.de
Advanced Spectroscopic Characterization of 2,2,2 Trichloro N 4 Cyanophenyl Acetamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the complete structural assignment of organic molecules.
¹H NMR spectroscopy is a powerful technique for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2,2,2-trichloro-N-(4-cyanophenyl)acetamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the amide proton.
The aromatic region would likely show a set of signals characteristic of a 1,4-disubstituted benzene (B151609) ring. Specifically, two doublets are anticipated, one for the two protons ortho to the acetamido group and another for the two protons ortho to the cyano group. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the trichloroacetamide (B1219227) and the cyano groups would cause these protons to be deshielded, shifting their signals downfield.
The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. In many N-aryl trichloroacetamides, this signal is often observed at a downfield position due to the deshielding effect of the adjacent carbonyl group and the aromatic ring. For instance, in the analog 2,2,2-trichloro-N-[2-(phenylethynyl)phenyl]acetamide, the N-H proton appears as a singlet at δ 9.45 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NHCO) | ~ 7.8 - 8.0 | Doublet | ~ 8 - 9 |
| Aromatic H (ortho to -CN) | ~ 7.6 - 7.8 | Doublet | ~ 8 - 9 |
| Amide N-H | ~ 9.0 - 10.0 | Broad Singlet | - |
Note: The predicted values are based on the analysis of related N-aryl acetamide (B32628) structures and general principles of NMR spectroscopy.
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the trichloromethyl carbon, the cyano carbon, and the aromatic carbons.
The carbonyl carbon (C=O) of the amide group typically appears in the downfield region of the spectrum, generally between 160 and 170 ppm. For example, in a similar structure, the amide carbonyl carbon is observed around 161.9 ppm. The carbon of the trichloromethyl group (-CCl₃) is also expected to be in a relatively downfield region due to the strong deshielding effect of the three chlorine atoms, likely around 90-100 ppm.
The aromatic carbons will exhibit four distinct signals for the 1,4-disubstituted ring. The carbon attached to the nitrogen (C-N) and the carbon attached to the cyano group (C-CN) will have characteristic chemical shifts, as will the two sets of equivalent aromatic CH carbons. The cyano carbon (C≡N) itself will appear as a distinct signal, typically in the range of 115-125 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 160 - 165 |
| -CCl₃ | ~ 90 - 95 |
| Aromatic C-N | ~ 140 - 145 |
| Aromatic C-CN | ~ 105 - 110 |
| Aromatic CH | ~ 120 - 135 (two signals) |
| C≡N | ~ 117 - 120 |
Note: The predicted values are based on the analysis of related N-aryl acetamide structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration. In related trichloroacetamides, this band is typically observed in the range of 1680-1720 cm⁻¹. For instance, N-benzyl-2,2,2-trichloroacetamide shows a C=O stretch at 1684 cm⁻¹. The N-H stretching vibration of the secondary amide should give rise to a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. In solid-state measurements, this band is often sharpened due to hydrogen bonding.
The presence of the trichloromethyl group will be indicated by strong C-Cl stretching vibrations, which typically appear in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹. The cyano group (C≡N) has a very characteristic and sharp absorption band in the region of 2220-2260 cm⁻¹. This band is often of medium intensity and its position can provide information about the electronic environment of the nitrile.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| C=O Stretch (Amide I) | 1680 - 1720 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Note: The predicted values are based on the analysis of related N-aryl acetamide structures and general principles of IR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. The molecular formula of this compound is C₉H₅Cl₃N₂O.
The high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The relative abundances of the isotopic peaks (M, M+2, M+4, M+6) would be indicative of the number of chlorine atoms. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.
Table 4: Predicted HRMS Data for this compound (C₉H₅Cl₃N₂O)
| Ion | Calculated m/z |
| [M]⁺ (for ³⁵Cl₃) | 261.9467 |
| [M+H]⁺ (for ³⁵Cl₃) | 262.9545 |
Note: The calculated m/z values are for the most abundant isotopes. The full isotopic pattern would need to be considered for complete validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, providing valuable information about conjugation and the presence of chromophores.
In the case of this compound and its analogs, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the aromatic phenyl ring and the amide functional group. The primary transitions observed are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.
The π→π* transitions are generally of high intensity and arise from the excitation of electrons in the π-orbitals of the benzene ring to the corresponding antibonding π*-orbitals. The presence of substituents on the phenyl ring can significantly influence the wavelength and intensity of these absorptions. The cyano (-CN) group, being an electron-withdrawing group, and the acetamide (-NHCOCH3) group can interact with the π-system of the benzene ring, causing shifts in the absorption maxima (λmax).
The n→π* transitions are typically of lower intensity and result from the excitation of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom of the amide group) to an antibonding π-orbital. These transitions are often observed as a shoulder on the main π→π absorption band.
Detailed research findings on analogous compounds provide insight into the expected spectral characteristics of this compound. For instance, studies on N-aryl amides and compounds containing the 4-cyanophenyl moiety have shown characteristic absorption bands in the UV region. The UV spectra of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, for example, exhibit absorption in the 294-400 nm range. researchgate.net Theoretical and experimental analyses of other cyano-substituted aromatic compounds have also been conducted to understand their electronic transitions. nih.govnih.gov
The following interactive data table summarizes the UV-Vis absorption data for some compounds analogous to this compound. This comparative data helps in predicting the spectral behavior of the target compound.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |
| Acetanilide | Ethanol | 242 | 14,400 | π→π |
| 4-Cyanoaniline | Ethanol | 258 | 15,800 | π→π |
| N-(4-cyanophenyl)acetamide | Methanol | 265 | 18,000 | π→π |
| This compound (Predicted) | Methanol | ~270 | ~19,000 | π→π |
Note: The data for this compound is predicted based on the electronic effects of the substituents and data from analogous compounds, as specific experimental data was not available in the cited literature.
Computational Chemistry and Theoretical Investigations of 2,2,2 Trichloro N 4 Cyanophenyl Acetamide
Density Functional Theory (DFT) Calculations
Detailed findings and data tables regarding the optimized geometry (bond lengths, bond angles, and dihedral angles) and the calculated vibrational frequencies for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide are not available in the reviewed literature.
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound have not been reported in published computational studies.
A visual and analytical description of the Molecular Electrostatic Potential (MEP) surface for this compound, which would identify the electron-rich and electron-poor regions, is not available.
Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential for this compound could not be found.
Ab Initio Hartree-Fock (HF) Methods for Electronic Structure
Information derived from Ab Initio Hartree-Fock calculations to describe the electronic structure of this compound is not present in the available scientific literature.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis, which would provide a detailed picture of the bonding and electronic delocalization within the molecule, has not been published for this compound.
Nucleus-Independent Chemical Shift (NICS) Analysis for Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a computational method widely employed to evaluate the aromaticity of a molecule or a specific ring within a molecule. github.ionih.govresearchgate.net The technique is based on magnetic criteria of aromaticity and measures the magnetic shielding at a specific point in space, typically the geometric center of a ring system (NICS(0)) or at a point perpendicular to the ring plane, such as 1 Å above it (NICS(1)). nih.gov
The core principle of NICS analysis relates to the behavior of π-electrons in a cyclic system under an external magnetic field. github.io
Aromatic compounds sustain a diatropic ring current, which induces a local magnetic field that opposes the external field. This results in significant magnetic shielding, characterized by a negative NICS value. The more negative the value, the stronger the aromatic character.
Anti-aromatic compounds sustain a paratropic ring current, which reinforces the external field, leading to deshielding and a positive NICS value.
Non-aromatic compounds do not have a significant ring current and thus exhibit NICS values near zero.
For the compound this compound, a NICS analysis would be applicable to quantify the aromaticity of the 4-cyanophenyl ring. Theoretical calculations would involve placing a "ghost" atom (a probe point with no nucleus or electrons) at the center of the phenyl ring to calculate the magnetic shielding. github.io This analysis would reveal how the electronic character of the acetamide (B32628) and cyano substituents influences the π-electron delocalization and, consequently, the aromaticity of the ring.
However, a detailed review of available scientific literature did not yield specific studies that have performed and published NICS analysis on this compound. Therefore, no specific NICS values or associated research findings for this compound can be presented.
Chemical Reactivity and Derivatization Strategies for 2,2,2 Trichloro N 4 Cyanophenyl Acetamide
Electrophilic Reactivity of the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is a potent electron-withdrawing moiety that significantly influences the reactivity of the adjacent carbonyl group. While not a conventional electrophilic center for substitution reactions, its strong inductive effect enhances the electrophilicity of the carbonyl carbon. The -CCl₃ group itself can participate in certain reactions, often under radical conditions or involving metal-mediated transformations. For instance, in related systems, trichloromethyl groups can undergo atom transfer radical polymerization (ATRP) or be converted to other functional groups through reductive or radical pathways. However, the most pronounced role of the trichloromethyl group in 2,2,2-trichloro-N-(4-cyanophenyl)acetamide is the activation of the amide carbonyl for nucleophilic attack.
Nucleophilic Substitution Reactions at the Carbonyl Carbon
The carbonyl carbon of the amide in this compound is a primary site for nucleophilic attack. The electron-withdrawing nature of the trichloromethyl group makes this carbonyl carbon significantly more electrophilic compared to a standard acetamide (B32628). This heightened reactivity facilitates nucleophilic acyl substitution reactions. libretexts.orglibretexts.org
A variety of nucleophiles can displace the trichloromethyl group, which, after initial addition to the carbonyl, can be eliminated as a trichloromethyl anion or its equivalent. This type of reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com Common nucleophiles that can be employed in such reactions include alkoxides, phenoxides, and amines, leading to the formation of esters and new amides, respectively.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide | Methyl (4-cyanophenyl)carbamate |
| Amine | Aniline | N-phenyl-N'-(4-cyanophenyl)urea |
It is important to note that the amide bond itself can be cleaved under harsh acidic or basic conditions, leading to the formation of 4-cyanoaniline and trichloroacetic acid or its salt. numberanalytics.com
Functionalization of the Nitrile (Cyano) Group
The nitrile (-C≡N) group on the phenyl ring is a versatile functional handle that can be transformed into a variety of other functionalities. wikipedia.org These transformations significantly expand the synthetic utility of this compound.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-carboxyphenyl) or a primary amide (4-carbamoylphenyl) functionality, respectively. numberanalytics.comlibretexts.org
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (aminomethyl group). wikipedia.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. numberanalytics.com
Table 2: Key Transformations of the Nitrile Group
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Acid-catalyzed hydrolysis | H₃O⁺, heat | Carboxylic acid (-COOH) |
| Base-catalyzed hydrolysis | NaOH, H₂O, heat | Carboxamide (-CONH₂) |
| Reduction | H₂, Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) |
Derivatization via the N-H Amide Proton
The amide N-H proton is acidic and can be deprotonated by a suitable base to generate an amidate anion. This anion can then act as a nucleophile in various reactions, allowing for the introduction of substituents on the nitrogen atom.
Alkylation of the amide nitrogen can be achieved by treating the compound with a base (e.g., sodium hydride) followed by an alkyl halide. This reaction provides access to N-alkylated derivatives. The choice of base and solvent is crucial to avoid competing reactions at other sites. In proton NMR studies of similar N-aryl acetamides, the chemical shift and splitting pattern of the amide proton can be influenced by substituents on the aromatic ring. researchgate.net
Applications in Organic Synthesis as a Synthetic Building Block
The diverse reactivity of its functional groups makes this compound a valuable building block in organic synthesis. The cyanophenyl moiety is a common structural motif in pharmaceuticals and materials science. researchgate.net For instance, the nitrile can be a precursor to biologically active amidines or can be used to construct heterocyclic systems.
The trichloroacetamide (B1219227) moiety can serve as a protecting group for the amino group of 4-cyanoaniline, which can be removed under specific conditions. Furthermore, the reactivity of the trichloromethyl group, while less commonly exploited for direct substitution, can be harnessed in more specialized synthetic strategies. The ability to selectively functionalize the nitrile group, the amide nitrogen, or the carbonyl carbon allows for a stepwise elaboration of the molecule, leading to a wide array of complex derivatives. For example, N-aryl amides are recognized for their ability to form hydrogen bonds, which can be exploited in molecular recognition and self-assembly processes. nih.gov
Structure Activity Relationship Sar Studies of 2,2,2 Trichloro N 4 Cyanophenyl Acetamide Derivatives
Impact of Substituent Modifications on the Phenyl Ring
The nature, position, and size of substituents on the phenyl ring of N-aryl acetamide (B32628) derivatives play a pivotal role in determining their biological activity. Studies on analogous N-phenyl-haloacetamides, such as chloro- and dichloro-derivatives, provide a framework for understanding these relationships.
Electronic Effects of Substituents (e.g., electron-withdrawing groups)
The electronic properties of substituents on the phenyl ring significantly modulate the activity of N-phenyl acetamide compounds. There is a clear preference for electron-withdrawing groups over electron-donating groups for certain biological activities. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, analogs bearing a cyano (-CN) group, a strong electron-withdrawing substituent, were found to decrease the expression of the FOXM1 transcription factor, which is implicated in cancer mdpi.com. In contrast, compounds with the electron-donating methyl (-CH3) group were inactive mdpi.com.
Similarly, studies on aryl acetamide triazolopyridazines against Cryptosporidium showed a preference for electron-withdrawing groups nih.gov. The presence of halogens (F, Cl, Br) and other electron-withdrawing groups like trifluoromethyl (-CF3) is often associated with enhanced potency nih.govmdpi.com. However, the effect can be target-dependent, as some studies on anticancer sulfonamide-amide derivatives noted that compounds with electron-donating groups showed more promising activity tandfonline.com. For the parent compound, 2,2,2-trichloro-N-(4-cyanophenyl)acetamide, the para-cyano group is a potent electron-withdrawing group, which is a favorable feature for certain biological activities.
| Substituent | Electronic Effect | Observed Impact on Activity (in Analogous Series) | Reference |
|---|---|---|---|
| -CN (Cyano) | Strong Electron-Withdrawing | Increased inhibitory activity (FOXM1) | mdpi.com |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Maintained or slightly increased activity | mdpi.com |
| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing | Generally favorable for activity | nih.govmdpi.com |
| -Cl, -Br, -I (Halogens) | Electron-Withdrawing | Often leads to potent compounds | nih.govnih.govresearchgate.netnih.gov |
| -CH3 (Methyl) | Electron-Donating | Inactive or reduced activity | mdpi.comtandfonline.com |
| -OCH3 (Methoxy) | Electron-Donating | Reduced activity | mdpi.com |
Steric Effects of Substituents
Steric hindrance, particularly from bulky substituents at the ortho-position (2-position) of the phenyl ring, generally has a negative impact on biological activity. This is because ortho-substituents can force the phenyl ring to rotate out of the plane of the amide linkage, leading to an unfavorable conformation for binding to a biological target nih.gov.
In studies of aryl acetamide derivatives, any substitution at the 2-position was found to decrease potency. For example, adding a chloro group at the 2-position of a 3-CF3 substituted compound resulted in a significant loss of activity nih.gov. This steric clash likely destabilizes the active conformation of the molecule. This suggests that for derivatives of this compound, substitutions at the 2- and 6-positions would likely decrease biological efficacy. In contrast, less bulky groups at the meta- and para-positions are generally well-tolerated nih.govtandfonline.com.
Positional Isomerism and Activity Modulation
The position of a substituent on the phenyl ring is a critical determinant of biological activity. As noted above, ortho-substitution is often detrimental. Comparative studies between meta- (3-position) and para- (4-position) substituted isomers show that activity can vary significantly with position.
In the investigation of N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity, compounds with a halogenated para-substituted phenyl ring were among the most active nih.govresearchgate.netnih.gov. This high activity was attributed to increased lipophilicity, which facilitates passage through the cell membranes of pathogens nih.govresearchgate.net. Similarly, for N-phenylacetamide derivatives targeting bacterial pathogens, substituents like F, Cl, Br, and CF3 at the 4-position were shown to increase bactericidal activity, while their placement at the 3-position was less favorable nih.gov.
For anticancer N-phenyl-dichloroacetamides, a different pattern emerged, where 3,5-disubstituted analogs showed particularly high potency nih.gov. This indicates that the optimal substitution pattern is highly dependent on the specific biological target.
| Analog Series | Substituent Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Aryl Acetamide Triazolopyridazines | Ortho (2-position) | Leads to unfavorable conformations and decreased potency | nih.gov |
| Meta (3-position) | Generally well-tolerated, potency varies with substituent | nih.gov | |
| Para (4-position) | Often leads to potent compounds, less sensitive to steric effects | nih.gov | |
| N-phenylacetamides (Antibacterial) | Meta (3-position) | Not conducive to improving bactericidal activity | nih.gov |
| Para (4-position) | Increases bactericidal activity | nih.gov | |
| N-phenyl-dichloroacetamides (Anticancer) | Di-substitution (3,5-positions) | Resulted in satisfactory potency | nih.gov |
Influence of Modifications to the Amide Linkage and Trichloroacetyl Moiety
The amide bond's hydrogen is believed to participate in crucial hydrogen bonding interactions with target enzymes or receptors archivepp.com. Modifications that would disrupt this, such as N-alkylation (e.g., replacing the N-H with N-CH3), have been shown to reduce or abolish activity in related series mdpi.com.
The trichloroacetyl moiety is also a key pharmacophoric feature. The high degree of halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Furthermore, the electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon highly electrophilic, potentially allowing it to react with nucleophilic residues in the active site of a target protein. While direct SAR studies comparing trichloro-, dichloro-, and monochloro- acetamide analogs are limited, the consistent use of a haloacetamide group across various biologically active series underscores its importance.
Rational Design and Synthesis of Analogs for Enhanced Biological Activity
The principles derived from SAR studies are instrumental in the rational design of new, more potent analogs. By understanding the favorable and unfavorable structural features, medicinal chemists can synthesize next-generation compounds with improved efficacy and selectivity.
A clear example of this approach can be seen in the development of N-phenyl dichloroacetamide derivatives as anticancer agents. Initial research showed that mono-substituted N-phenyl-2,2-dichloroacetamides possessed significantly higher anticancer activity than the lead compound, sodium dichloroacetate nih.gov. Based on these findings, subsequent research focused on creating multi-substituted analogs to further enhance potency. This rational approach led to the synthesis and evaluation of various 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogs, which were found to have superior potency. Among these, N-(3,5-diiodophenyl)-2,2-dichloroacetamide was identified as a highly potent compound against non-small cell lung cancer cells nih.gov.
This iterative process of identifying an active scaffold, elucidating the SAR through systematic modification, and then using that knowledge to design improved compounds is a cornerstone of modern drug discovery pharmacologymentor.com. The SAR data for this compound derivatives suggests that future design efforts could focus on exploring alternative electron-withdrawing substituents at the para-position or introducing additional substitutions at the meta-positions of the phenyl ring, while retaining the core N-trichloroacetyl-aniline structure.
Mechanistic Investigations of Biological Activity of 2,2,2 Trichloro N 4 Cyanophenyl Acetamide Derivatives in Vitro Focus
Enzyme Inhibition Studies
Histone Deacetylase (HDAC) Inhibitory Activity
A comprehensive review of scientific literature did not yield specific in vitro studies on the histone deacetylase (HDAC) inhibitory activity of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide or its closely related derivatives. Research on HDAC inhibitors is extensive, focusing on various chemical scaffolds, but the N-(4-cyanophenyl)acetamide moiety has not been identified as a pharmacophore for this target in the available literature. mdpi.commdpi.comnih.govnih.govfrontiersin.org
Topoisomerase II Inhibition
There is no specific information available in the reviewed literature detailing in vitro studies on the Topoisomerase II inhibitory activity of this compound or its direct derivatives. While N-phenylacetamide moieties are present in some complex molecules investigated as Topoisomerase II inhibitors, such as 2-(Bis mdpi.comfrontiersin.orgnih.govtriazolo[4,3-a:3',4'-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide (B32628), these compounds are structurally distinct, and their activity cannot be directly attributed to the simpler N-(4-cyanophenyl)acetamide scaffold. frontiersin.orgnih.gov
Thrombin Inhibition Mechanisms
In vitro mechanistic studies on the thrombin inhibitory properties of this compound or its derivatives are not available in the current body of scientific literature. Research into thrombin inhibitors has explored various chemical structures, such as peptide boronic acid derivatives and certain benzoic acids, but has not implicated N-phenylacetamide derivatives as a class of compounds with this activity. nih.gov
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
A thorough search of existing research reveals no in vitro studies investigating the potential for this compound or its related derivatives to act as antagonists for Exchange Proteins Directly Activated by cAMP (EPAC).
Aromatase and Steroid Sulfatase Inhibition (for related compounds)
While direct studies on this compound are not available, extensive research has been conducted on structurally related compounds, particularly those incorporating the 4-cyanophenyl group, as dual aromatase-steroid sulfatase inhibitors (DASIs). These compounds are significant in the context of hormone-dependent breast cancer therapies.
The strategy involves designing molecules that concurrently inhibit both aromatase, which is responsible for estrogen synthesis, and steroid sulfatase (STS), which hydrolyzes steroid sulfates into active forms. A series of dual inhibitors derived from the templates of known aromatase inhibitors, letrozole and vorozole, have been synthesized and evaluated in vitro using JEG-3 cells. These derivatives often feature a (4-cyanophenyl) moiety attached to a heterocyclic core, which is crucial for aromatase inhibition.
One of the most potent DASIs identified is 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate. In its racemic form, this compound demonstrated potent inhibition of both enzymes. Further investigation involving the separation of its enantiomers revealed that the S-(+)-enantiomer possesses superior inhibitory activity against both aromatase and STS.
The research highlights the importance of the cyanophenyl group for potent aromatase inhibition and the successful incorporation of an aryl sulfamate moiety to achieve dual activity against STS.
| Compound | Aromatase IC50 (nM) | STS IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate (Racemic) | 0.87 | 593 | JEG-3 | frontiersin.org |
| S-(+)-2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | 0.52 | 280 | JEG-3 | frontiersin.org |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
No specific in vitro studies concerning the inhibitory activity of this compound or its close derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1) were identified in the reviewed literature. The development of IDO1 inhibitors is an active area of research in immuno-oncology, with many compounds being investigated, but the N-(4-cyanophenyl)acetamide scaffold has not been reported as a key structural motif for IDO1 inhibition. nih.govresearchgate.netnih.gov
Anticancer Activity Studies (In Vitro Cell Lines)
The in vitro anticancer potential of acetamide derivatives has been investigated against various cancer cell lines. nih.govnih.gov Phenylacetamide derivatives, for instance, have demonstrated potential as anticancer agents, with some compounds showing notable activity against prostate carcinoma (PC3) cell lines. nih.govnih.gov
The cytotoxicity of these compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which in living cells reduces the yellow MTT to a purple formazan product. pacificbiolabs.comresearchgate.netspringernature.com The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50). researchgate.netnih.gov For example, the cytotoxic potential of certain nanoparticles against HepG2 cells was determined using the MTT assay. researchgate.net
Table 1: Example Data for Cytotoxicity of Acetamide Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | PC3 (Prostate) | 52 |
| Derivative B | PC3 (Prostate) | 80 |
| Derivative C | MCF-7 (Breast) | 100 |
Note: This table is for illustrative purposes and data may not be representative of this compound.
The mechanisms underlying the anticancer activity of acetamide derivatives often involve the induction of apoptosis, or programmed cell death. Key events in apoptosis include the activation of caspases, a family of protease enzymes that play a crucial role in the execution phase of apoptosis. nih.govresearchgate.net Specifically, the activation of caspase-3 is a central event that leads to the cleavage of various cellular substrates, ultimately dismantling the cell. nih.govresearchgate.net
Another critical aspect of apoptosis is the involvement of mitochondria. A reduction in the mitochondrial membrane potential (ΔΨm) is often an early event in the apoptotic cascade. nih.govnih.gov This depolarization can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) is intricately linked to apoptosis. nih.govkoreamed.org ROS are chemically reactive molecules containing oxygen that can induce oxidative stress and damage cellular components, including mitochondria, which can in turn trigger apoptosis. koreamed.org The interplay between ROS generation, mitochondrial dysfunction, and caspase activation is a key area of investigation in understanding the anticancer effects of these compounds. nih.govkoreamed.org
Antimicrobial Activity Investigations (In Vitro Focus)
In addition to anticancer properties, acetamide derivatives have been explored for their antimicrobial activity. nih.govnih.gov The presence of a chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. nih.gov
In vitro studies have demonstrated the efficacy of certain acetamide derivatives against Gram-positive bacteria, including Staphylococcus aureus. nih.govdovepress.com Some derivatives have shown antimicrobial effects against S. aureus and other Gram-positive species like Bacillus subtilis and Enterococcus faecalis. nih.gov The evaluation of antimicrobial activity is often carried out using methods like the disc diffusion test to determine the extent of bacterial growth inhibition. dovepress.com
Table 2: Example Data for Antimicrobial Activity of an Acetamide Derivative
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Bacillus subtilis | 23 |
| Enterococcus faecalis | 20 |
Note: This table is for illustrative purposes and data may not be representative of this compound.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
To gain deeper insights into the mechanisms of action at a molecular level, computational methods such as molecular docking are employed. nih.govresearchgate.net These in silico techniques predict the preferred orientation of a ligand when bound to a target protein, providing valuable information about potential drug-target interactions. nih.govmdpi.com
Molecular docking studies can help elucidate how acetamide derivatives bind within the active sites of specific enzymes. nih.govmdpi.com By analyzing the binding modes, researchers can identify key amino acid residues involved in the interaction and understand the structural basis for the observed biological activity. researchgate.net For instance, docking studies have been used to investigate the binding of acetamide derivatives to enzymes like cyclooxygenase (COX), which is involved in inflammation. researchgate.netmdpi.com This information is crucial for the rational design and optimization of more potent and selective inhibitors. mdpi.com
Prediction of Binding Affinities and Inhibitory Potency
While direct experimental data is absent, computational methods such as molecular docking are often employed to predict the binding affinities and potential inhibitory activities of novel compounds. Such in silico studies can provide valuable insights into the interaction of a ligand, like this compound, with the active site of a target protein. These predictions are based on the compound's three-dimensional structure and its physicochemical properties, which determine how it fits into a binding pocket and the strength of the non-covalent interactions it forms, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, studies on structurally related N-aryl acetamide derivatives have utilized molecular docking to predict their binding modes and affinities to various enzymes. These computational analyses can estimate the binding energy, which is correlated with the binding affinity, and predict the inhibitory constant (Ki). However, it is crucial to note that these are theoretical predictions and require experimental validation through in vitro assays.
In the absence of specific research on this compound, a predictive analysis of its biological activity would be purely speculative. The biological targets for this compound are not defined in the available literature, which is a prerequisite for conducting meaningful binding affinity and inhibitory potency predictions.
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions between trichloroacetyl chloride and 4-cyanoaniline. Key intermediates, such as N-(4-cyanophenyl)acetamide derivatives, should be purified via recrystallization and characterized using:
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar acetamides?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use variable-temperature NMR to study dynamic processes and DFT calculations (e.g., Gaussian 16) to model vibrational frequencies and compare with experimental IR data. Cross-validate with X-ray crystallography when possible .
Advanced Research Questions
Q. What crystallographic techniques are critical for determining hydrogen-bonding networks in 2,2,2-trichloroacetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is essential. For the title compound, prepare crystals via slow evaporation in dichloromethane/hexane. Key parameters:
Q. How can computational methods optimize reaction pathways for synthesizing halogenated acetamides?
- Methodological Answer : Use density functional theory (DFT) to model reaction mechanisms (e.g., B3LYP/6-31G* basis set). Calculate activation energies for steps like acylation or cyclization. Pair with high-throughput screening to test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N). Validate with LC-MS to track intermediates .
| Computational Parameters |
|---|
| Software |
| Basis Set |
| ΔG‡ (kcal/mol) |
Q. What strategies mitigate degradation of this compound under ambient conditions?
- Methodological Answer : Stability studies (TGA/DSC) reveal thermal decomposition thresholds (~200°C). For photostability:
- Store in amber vials at –20°C under argon.
- Add radical scavengers (e.g., BHT) to solutions.
- Monitor via HPLC (C18 column, acetonitrile/water) for degradation products like 4-cyanoaniline .
Data Contradiction Analysis
Q. How to address conflicting reports on the bioactivity of trichloroacetamide derivatives?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
